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Introduction

Orvepitant (also known as GW823296) is a potent and selective, orally active antagonist of the
neurokinin-1 (NK-1) receptor.[1] The NK-1 receptor's endogenous ligand, substance P, is a
neuropeptide implicated in a variety of physiological and pathological processes within the
central nervous system (CNS), including the modulation of stress, mood, and neuronal
excitability.[2][3][4][5] Orvepitant's ability to cross the blood-brain barrier and achieve high
levels of CNS receptor occupancy has made it a subject of investigation for several CNS-
related conditions.

This technical guide provides a comprehensive overview of the central nervous system effects
of orvepitant, summarizing available quantitative data, outlining experimental protocols from
key studies, and visualizing relevant biological pathways and experimental workflows.

Mechanism of Action

Orvepitant exerts its pharmacological effects by competitively binding to and blocking the
neurokinin-1 receptor, thereby preventing the downstream signaling cascade initiated by
substance P. This antagonism is non-surmountable, indicating a strong and persistent blockade
of the receptor. The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon
activation by substance P, primarily couples to Gq and Gs heterotrimeric G-proteins. This
initiates a cascade of intracellular events, including the activation of phospholipase C (PLC),
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leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second
messengers, in turn, trigger the release of intracellular calcium and the activation of protein
kinase C (PKC), respectively. The signaling cascade further involves the mitogen-activated
protein kinase (MAPK) pathway, including ERK1/2 and p38 MAPK, and can influence the NF-
KB signaling pathway, a key regulator of inflammatory responses.
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Apparent pKB 10.30
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Preclinical Pharmacokinetics
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. . L Plasma
. Administrat Bioavailabil .
Species ] ] Clearance Half-life (t%2) Reference
ion ity (F)
(Clp)
Rat Oral 17% 29 mL/min/kg 2.3 h
Dog Oral 55% 6 mL/min/kg 6.1h

CNS Receptor Occupancy

A Positron Emission Tomography (PET) study in eight healthy male volunteers demonstrated
that oral doses of 30-60 mg/day of orvepitant resulted in over 99% occupancy of central NK-1

receptors for at least 24 hours.

Receptor .
Dose Duration Reference

Occupancy

30-60 mg/day >99% =24 hours

Central Nervous System Effects and Clinical Studies
Major Depressive Disorder (MDD)

The high receptor occupancy of orvepitant in the CNS prompted its investigation as a potential
antidepressant. Two Phase Il, randomized, double-blind, placebo-controlled studies (Study 733
and Study 833) were conducted in patients with MDD.
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Change
from
Baseline in
95%
Treatment HAM-D .
Study Confidence p-value Reference
Group Total Score
Interval
(Drug-
Placebo
Difference)
Orvepitant 30
Study 733 -2.41 -4501t0-0.31  0.0245
mg/day
Orvepitant 60
Study 733 -2.86 -4971t0-0.75 0.0082
mg/day
Orvepitant 30
Study 833 -1.67 -3.73t0 0.39 0.1122
mg/day
Orvepitant 60
Study 833 -0.76 -2.85101.32 0.4713

mg/day

While Study 733 demonstrated a statistically significant improvement in depressive symptoms,
Study 833 did not show a significant difference between orvepitant and placebo. Despite the
mixed results, these studies provided evidence supporting the hypothesis that full and
persistent blockade of central NK-1 receptors may be an effective mechanism for treating
MDD.

Anxiolytic Effects

Preclinical studies in marmosets indicated a potential anxiolytic-like effect of orvepitant. A
dose-dependent reduction in the number of postures associated with anxiety was observed
following oral administration.
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Reduction in Anxious

Dose (mg/kg) Reference
Postures

1 34.9%

3 36.6%

10 46.4%

A clinical trial (NCT01000493) was also conducted to assess the efficacy and safety of
orvepitant in adults with non-combat-related Post-Traumatic Stress Disorder (PTSD);
however, quantitative results from this study are not publicly available.

Chronic Cough

Orvepitant has been extensively studied as a treatment for refractory or unexplained chronic
cough (RUCC), a condition thought to involve neuronal hypersensitivity in the cough reflex
pathway.

The VOLCANO-2 study was a Phase Ilb dose-ranging trial. While the primary endpoint of a
reduction in awake cough frequency was not met in the full analysis set, orvepitant at a dose
of 30 mg once daily showed statistically significant and clinically relevant improvements in
several patient-reported outcomes at 12 weeks.

Patient-Reported Orvepitant 30 mg
p-value Reference
Outcome vs. Placebo
Leicester Cough Statistically significant 0.009
Questionnaire improvement '
) Statistically significant

Cough Severity VAS ) 0.034

Improvement

Statistically significant
Urge-to-Cough VAS 0.005

improvement

In a pre-defined subgroup of patients with higher baseline cough frequency, a near-significant
reduction in cough frequency was observed with the 30 mg dose (p=0.066).
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The VOLCANO-1 study, a Phase 2 pilot study, demonstrated a statistically and clinically

significant improvement in objective daytime cough frequency with orvepitant 30 mg once

daily.

Reduction
from Baseline 95%

Time Point in Daytime Confidence p-value Reference
Cough Interval
Frequency
18.9 coughs/h

Week 4 9.6 to 28.3 <.001
(26%)
27.0 coughs/h

Week 1 11.4to 42.7 .001
(38%)

Week 8 (post- 20.4 coughs/h

3.2t0 37.5 .020

discontinuation)

(29%)

Experimental Protocols

Detailed, step-by-step protocols for the following experiments are not fully available in the

public domain. The following descriptions are based on the methodologies reported in the cited

literature.

NK-1 Receptor Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound for the NK-1 receptor.
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Membrane Preparation
(e.g., from hNK1-CHO cells)

l

Incubation
- Membrane preparation
- Radioligand (e.qg., [3H]-Substance P)
- Orvepitant (varying concentrations)

l

Separation of Bound and Free Ligand
(e.g., Rapid Filtration)

l

Quantification of Radioactivity
(e.g., Scintillation Counting)

l

Data Analysis
- Determine 1C50
- Calculate Ki or pKi
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NK-1 Receptor Binding Assay Workflow

Methodology Overview:

 Membrane Preparation: Membranes expressing the human NK-1 receptor (e.g., from
transfected CHO cells) are prepared and homogenized.

 Incubation: The membrane preparation is incubated with a radiolabeled ligand for the NK-1
receptor (e.g., [BH]-Substance P) and varying concentrations of the test compound

(orvepitant).

o Separation: The reaction is terminated, and receptor-bound radioligand is separated from the
unbound radioligand, typically by rapid filtration through glass fiber filters.
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e Quantification: The amount of radioactivity trapped on the filters is measured using a
scintillation counter.

o Data Analysis: The data are used to generate a competition binding curve, from which the
IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is
determined. The Ki (inhibitory constant) or pKi (-log(Ki)) is then calculated to represent the
binding affinity of the compound.

Ambulatory Cough Monitoring (VitaloJAK™)

This method is used for the objective measurement of cough frequency in clinical trials.

Patient fitted with VitaloJAK™ monitor
(microphone and recording device)

l

Continuous 24-hour audio recording
in ambulatory setting

l

Data uploaded for centralized analysis

l

Semi-automated analysis with algorithm
to remove non-cough sounds

l

Verification of cough events
by a trained analyst

l

Generation of cough frequency report
(coughs per hour)
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Ambulatory Cough Monitoring Workflow

Methodology Overview:

Device Setup: The patient is fitted with the VitaloJAK™ ambulatory cough monitor, which
consists of a microphone and a recording device.

e Recording: A continuous audio recording is made for a 24-hour period while the patient goes
about their daily activities.

o Data Processing: The 24-hour recording is compressed using specialized software to
facilitate analysis.

¢ Analysis: A semi-automated process is used, where an algorithm identifies potential cough
sounds. These are then manually verified by trained analysts to ensure accuracy.

e Outcome Measurement: The primary outcome is the number of coughs per hour, which can
be analyzed for different periods (e.g., awake vs. asleep).

Clinical Trial for Major Depressive Disorder (General
Protocol)

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Patient Screening
(Inclusion/Exclusion Criteria, HAM-D = 22)

l

Randomization (1:1:1)

- Orvepitant 30 mg/day

- Orvepitant 60 mg/day
- Placebo

l

6-Week Double-Blind Treatment

P

Efficacy Assessments at Baseline and Follow-up Visits Safety Monitoring
(Primary: HAM-D) (Adverse Events, Labs, ECGS)

l l

Data Analysis
(Change from Baseline in HAM-D at Week 6)

Click to download full resolution via product page
MDD Clinical Trial Workflow

Methodology Overview (based on NCT00880048 and NCT00880399):

» Patient Population: Adult outpatients (18-64 years) with a primary diagnosis of Major
Depressive Disorder and a Hamilton Depression Rating Scale (17-item, HAM-D17) score of
>22.

o Study Design: A 6-week, randomized, double-blind, placebo-controlled, parallel-group study.

o Treatment Arms: Patients were randomized in a 1:1:1 ratio to receive orvepitant 30 mg/day,
orvepitant 60 mg/day, or placebo.

» Primary Efficacy Endpoint: The change from baseline in the HAM-D17 total score at Week 6.
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e Secondary Efficacy Endpoints: Included assessments such as the Quick Inventory of
Depressive Symptomatology (QIDS-SR) and the Clinical Global Impression (CGI) scales.

» Safety Assessments: Monitoring of adverse events, laboratory evaluations, vital signs, and
electrocardiograms (ECGS).

Conclusion

Orvepitant is a potent, brain-penetrant NK-1 receptor antagonist that has demonstrated high
levels of central receptor occupancy in humans. Clinical studies have explored its therapeutic
potential in several CNS-related disorders. While it showed promising but inconsistent efficacy
in major depressive disorder, it has demonstrated clinically relevant benefits in patient-reported
outcomes for chronic cough, particularly at a dose of 30 mg per day. Preclinical data also
suggest potential anxiolytic effects. Further research is warranted to fully elucidate the
therapeutic role of orvepitant in conditions driven by substance P-mediated neuronal
hypersensitivity. This technical guide provides a summary of the currently available data to
support ongoing and future research in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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